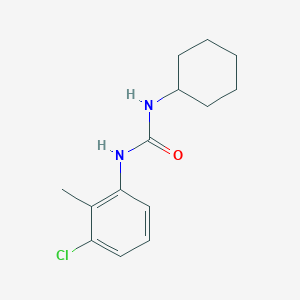![molecular formula C18H20F3N3O2S B319656 N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B319656.png)
N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group, along with a thioacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Thioacetamide Formation: The final step involves the reaction of the pyrimidine derivative with thioacetic acid or its derivatives under controlled conditions to form the thioacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies involving cell viability assays, molecular docking, and inhibition of inflammatory pathways.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves:
Comparación Con Compuestos Similares
Similar Compounds
N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: is similar to other pyrimidine derivatives such as:
Uniqueness
- Structural Uniqueness : The presence of the thioacetamide moiety distinguishes it from other pyrimidine derivatives.
- Functional Uniqueness : Its ability to inhibit specific inflammatory pathways and provide neuroprotection makes it unique among similar compounds .
Propiedades
Fórmula molecular |
C18H20F3N3O2S |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-butyl-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H20F3N3O2S/c1-3-4-9-22-16(25)11-27-17-23-14(10-15(24-17)18(19,20)21)12-5-7-13(26-2)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3,(H,22,25) |
Clave InChI |
FWBZEEQJXMSNRO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
SMILES canónico |
CCCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N-methylacetamide](/img/structure/B319573.png)
![N-cyclohexyl-4-{[(cyclohexylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B319574.png)
![4-(2,4-dichlorophenoxy)-N-[(2,3-dimethylphenyl)carbamothioyl]butanamide](/img/structure/B319579.png)
![N-(2,3-dimethylphenyl)-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B319580.png)
![3-chloro-N-[(2,3-dimethylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B319582.png)
![N-[(2,3-dichlorophenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B319584.png)
![Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B319585.png)



![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B319593.png)
![N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319594.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319595.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methoxybenzamide](/img/structure/B319596.png)
